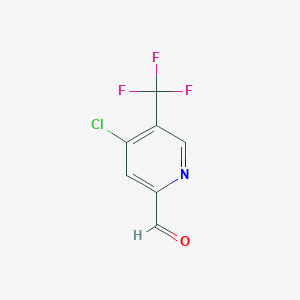
4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one is an organosulfur compound that features a bromomethyl group attached to a dioxathiolanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of a dioxathiolanone derivative with bromomethane in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include methyl derivatives and other reduced forms.
科学的研究の応用
4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Medicinal Chemistry: It is explored for its potential use in the synthesis of biologically active compounds and pharmaceuticals.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound serves as a key intermediate. The dioxathiolanone ring provides stability and influences the compound’s reactivity and selectivity in chemical reactions.
類似化合物との比較
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-Bromobenzonitrile
- 4-(Bromomethyl)benzene
Uniqueness
4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one is unique due to the presence of the dioxathiolanone ring, which imparts distinct chemical properties and reactivity. Unlike simple bromomethyl derivatives, the dioxathiolanone ring provides additional stability and influences the compound’s behavior in chemical reactions. This makes it a valuable intermediate in organic synthesis and materials science.
特性
CAS番号 |
922499-19-2 |
|---|---|
分子式 |
C3H5BrO3S |
分子量 |
201.04 g/mol |
IUPAC名 |
4-(bromomethyl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C3H5BrO3S/c4-1-3-2-6-8(5)7-3/h3H,1-2H2 |
InChIキー |
CJBNLBJVXVJNDI-UHFFFAOYSA-N |
正規SMILES |
C1C(OS(=O)O1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)



![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)
![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)


![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)





